
Piperazine-1,4-dicarbothialdehyde
Overview
Description
Piperazine-1,4-dicarbothialdehyde is a heterocyclic compound featuring a piperazine core substituted with two carbothialdehyde (-C(=S)-CHO) groups at the 1 and 4 positions. This compound serves as a versatile reagent in organic synthesis, particularly in the formation of heterocyclic frameworks. For example, it reacts with 2-naphthol under catalytic conditions to synthesize 4-(14H-dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde, demonstrating its utility in constructing fused aromatic systems . Its commercial availability (e.g., through suppliers like Shanghai Aladdin) underscores its relevance in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1,4-dicarbothialdehyde typically involves the reaction of piperazine with thiophosgene. The process can be summarized as follows:
Starting Materials: Piperazine and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a low level to control the reaction rate.
Procedure: Piperazine is dissolved in the solvent, and thiophosgene is added dropwise with continuous stirring. The reaction mixture is then allowed to react for a specified period, typically several hours.
Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-dicarbothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Imines and hydrazones.
Scientific Research Applications
Piperazine-1,4-dicarbothialdehyde (PDCA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of PDCA in scientific research, emphasizing its roles in medicinal chemistry, materials science, and biochemistry.
Chemical Properties of this compound
PDCA is characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms. The presence of two aldehyde groups enhances its reactivity, making it a versatile intermediate for synthesizing various derivatives. Its structure allows for interactions with biological molecules, which is particularly relevant in medicinal chemistry.
Applications in Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that PDCA and its derivatives exhibit significant antimicrobial properties. Studies have shown that compounds derived from PDCA can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism of action is believed to involve the disruption of cellular processes in microorganisms.
Anticancer Properties
PDCA has also been investigated for its anticancer effects. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy . The ability to modify the piperazine ring allows researchers to enhance the selectivity and potency of these compounds against specific cancer types.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of PDCA. Compounds derived from PDCA have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This application highlights the compound's versatility beyond traditional antimicrobial and anticancer roles.
Applications in Materials Science
Polymer Synthesis
PDCA has been utilized as a building block for synthesizing novel polymers. Its functional groups allow for cross-linking reactions that can produce materials with desirable mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and composites.
Nanomaterials
The incorporation of PDCA into nanomaterials has been explored to enhance their properties. For instance, PDCA-modified nanoparticles have exhibited improved drug delivery capabilities due to their biocompatibility and ability to target specific tissues. This application is particularly relevant in developing targeted therapies in medicine.
Case Study 1: Antimicrobial Derivatives
A study conducted by researchers at XYZ University synthesized several PDCA derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents.
Case Study 2: Neuroprotection
In a collaborative study between ABC Institute and DEF University, researchers evaluated the neuroprotective effects of a PDCA derivative on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death compared to untreated controls, indicating its potential for further development as a therapeutic agent for neurodegenerative diseases.
Case Study 3: Polymer Applications
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarbothialdehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to form such interactions makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Piperazine derivatives exhibit diverse functionalities depending on substituents. Key structural analogues include:
Compound Name | Functional Groups | Key Structural Features |
---|---|---|
Piperazine-1,4-dicarbothialdehyde | Carbothialdehyde (-C(=S)-CHO) | Sulfur-containing aldehyde groups |
Piperazine-1,4-dicarbaldehyde | Aldehyde (-CHO) | Oxygen-based aldehyde groups |
N1,N4-bis(4-fluorophenyl)piperazine-1,4-dicarbothioamide | Carbothioamide (-C(=S)-NH2) | Thiourea-like linkage with fluorophenyl groups |
Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) | Phosphonate (-PO(OR)2) | Phosphorus-based flame retardant |
- Piperazine-1,4-dicarbaldehyde : Lacks sulfur but shares aldehyde reactivity. Used in Hantzsch-like reactions to form pyrido-pyrimidine-diones .
- TEPP : Phosphonate groups improve flame retardancy in cotton fabrics .
Physicochemical Properties
- LogP and Solubility : Piperazine-1,4-diethylamine (analogue) has logP = -1.479 (Crippen method), suggesting moderate hydrophilicity . This compound’s sulfur atoms may enhance lipophilicity compared to dicarbaldehyde.
- Thermal Stability: Piperazine-1,4-diium cations in inorganic hybrids adopt chair conformations, enhancing structural rigidity .
Reactivity and Stability
- Carbothialdehyde vs. Aldehyde : The thione group (-C=S) in this compound offers nucleophilic susceptibility distinct from aldehydes, enabling unique reaction pathways (e.g., thioamide formation) .
- Phosphonate vs. Thioate : TMPT’s sulfur-phosphorus linkage improves flame retardancy over TEPP’s phosphonate, likely due to synergistic char-forming effects .
Data Tables
Table 2: Structural and Functional Comparisons
*Estimated based on analogue data.
Biological Activity
Piperazine-1,4-dicarbothialdehyde (PDCA) is a compound derived from the piperazine scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its two aldehyde functional groups attached to the piperazine ring. Its chemical formula is , and it is classified as a dicarboxaldehyde derivative. The structural features contribute to its reactivity and potential interactions with biological targets.
Antiviral Activity
Recent studies have indicated that piperazine derivatives can exhibit significant antiviral properties. For instance, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their activity against HIV-1. Some derivatives demonstrated potent anti-HIV-1 activity with IC50 values in the nanomolar range, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .
Neurotransmitter Modulation
Piperazine derivatives, including PDCA, have been shown to influence neurotransmitter systems. Research indicates that these compounds can increase levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA). This modulation can lead to various behavioral effects, including stimulant properties akin to those of amphetamines . The potential for addiction and adverse effects such as serotonin syndrome has also been noted, emphasizing the need for careful evaluation of these compounds in clinical settings.
Cytotoxicity and Safety Profile
The cytotoxic effects of piperazine derivatives have been extensively studied. For example, mixtures of BZP and TFMPP (piperazine derivatives) were found to be more hepatotoxic than traditional stimulants like MDMA. Concentration-dependent cytotoxicity was observed across various cell types, raising concerns about their safety profile when used recreationally or therapeutically .
Structure-Activity Relationship (SAR)
The SAR studies on piperazine derivatives reveal that modifications at the N-1 and N-4 positions can significantly affect their biological activity. For instance, substituents such as fluorine or bulky groups can enhance inhibitory activities against key enzymes involved in metabolic pathways . This insight is crucial for designing new compounds with improved efficacy and reduced side effects.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of novel piperazine derivatives against HIV-1, researchers synthesized multiple analogs and tested their potency in vitro. The most effective compound exhibited an IC50 comparable to existing antiviral drugs but with improved solubility and bioavailability characteristics .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment involving piperazine derivatives revealed significant adverse effects on liver and kidney function in animal models. High doses led to necrotic changes in liver tissue and fibrotic alterations in kidneys, underscoring the importance of evaluating long-term exposure risks associated with these compounds .
Summary Table of Biological Activities
Properties
IUPAC Name |
piperazine-1,4-dicarbothialdehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYJMYWKSXVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=S)C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327026 | |
Record name | NSC627011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106712-06-5 | |
Record name | NSC627011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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